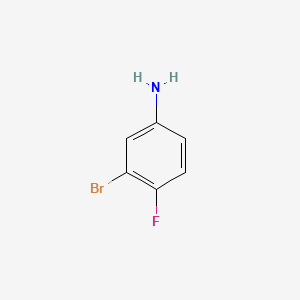

3-Bromo-4-fluoroaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFN/c7-5-3-4(9)1-2-6(5)8/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOWPUNQBGWIERF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20381368 | |

| Record name | 3-Bromo-4-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

656-64-4 | |

| Record name | 3-Bromo-4-fluorobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=656-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-4-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 3-Bromo-4-fluoroaniline

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Bromo-4-fluoroaniline is a critical halogenated building block in the synthesis of high-value chemical entities, particularly within the pharmaceutical and agrochemical sectors.[1][2][3] Its unique substitution pattern—a bromine atom ortho to the amino group and a fluorine atom meta to it—imparts specific physicochemical characteristics that are pivotal for its reactivity and application. This guide provides a comprehensive analysis of the core physical properties of this compound, offering not just data, but a field-proven perspective on how these properties influence its handling, characterization, and utility in complex synthetic workflows. We delve into its thermal properties, solubility profile, and spectroscopic signature, supported by detailed, validated protocols for its analysis.

Core Chemical Identity and Significance

This compound, identified by CAS Number 656-64-4 , is an aromatic amine whose utility is defined by the electronic and steric effects of its halogen substituents.[1][4] The electron-withdrawing nature of both fluorine and bromine modulates the nucleophilicity of the aniline nitrogen and activates the aromatic ring for specific downstream reactions. This makes it a sought-after intermediate for creating molecules with enhanced biological efficacy and tailored properties.[3][5]

Molecular Structure:

Caption: Chemical structure of this compound.

Key Physical and Chemical Properties

The physical properties of a synthetic intermediate are paramount as they dictate the conditions required for storage, handling, reaction setup, and purification. The data presented below has been consolidated from multiple authoritative sources to provide a reliable reference.

| Property | Value | Source(s) |

| CAS Number | 656-64-4 | [1][4][6][7] |

| Molecular Formula | C₆H₅BrFN | [1][4][7] |

| Molecular Weight | 190.01 g/mol | [1][2][4] |

| Appearance | White to light yellow or orange crystalline powder/lump. | [1][2][3] |

| Melting Point | 34-36 °C | [1][2][6] |

| Boiling Point | 235 °C (at 760 mmHg) 124 °C (at 11 mmHg) | [1][2][3][6] |

| Density | ~1.694 g/cm³ (Predicted) | [1][2] |

| pKa | 3.58 ± 0.10 (Predicted) | [1][2] |

| Refractive Index | 1.5925 - 1.5965 (at 20 °C) | [7] |

| Solubility | Insoluble in water; Soluble in methanol. | [1][2][8] |

| Storage Conditions | Store at room temperature under an inert atmosphere, protected from light and air. | [1][2][8] |

Expert Insights:

-

Melting Point: The relatively low melting point of 34-36 °C means this compound can exist as a fused solid or liquid in warmer laboratory environments.[1][7] This is a critical handling consideration; if purchased as a solid, it may melt in transit or storage. It is often handled as a low-melting solid, which can be challenging to weigh accurately.

-

Boiling Point & Volatility: The high boiling point at atmospheric pressure suggests low volatility, but vacuum distillation is a viable purification method.[3]

-

Solubility: Its insolubility in water is typical for halogenated anilines and simplifies aqueous workups, where the compound will partition into an organic extraction solvent.[1][2] Its solubility in alcohols like methanol facilitates its use in reactions requiring polar organic media.[8]

-

Stability: The compound is noted to be air and light-sensitive.[1][2] The aniline functional group is prone to oxidation, which can lead to discoloration (from white to orange or green) and impurity formation. Storing under an inert gas like argon or nitrogen is a mandatory, not optional, step to ensure its integrity for high-stakes applications like pharmaceutical synthesis.[8]

Spectroscopic and Analytical Profile

A robust analytical package is the cornerstone of quality control for any research chemical. Below are the expected spectroscopic characteristics and validated protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural confirmation. For this compound, both proton (¹H) and carbon (¹³C) NMR are essential.

-

¹H NMR: The aromatic region will display complex splitting patterns due to proton-proton (H-H) and proton-fluorine (H-F) coupling. The amine (-NH₂) protons typically appear as a broad singlet, the chemical shift of which can be concentration-dependent and will exchange with D₂O.

-

¹³C NMR: The spectrum will show six distinct aromatic carbon signals. The carbon directly attached to the fluorine atom will exhibit a large one-bond C-F coupling constant, which is a definitive diagnostic feature.

Infrared (IR) Spectroscopy

FTIR is a rapid and effective technique for confirming the presence of key functional groups.

-

N-H Stretch: Look for a characteristic doublet in the range of 3300-3500 cm⁻¹, typical for a primary amine.

-

C-N Stretch: A signal around 1250-1350 cm⁻¹ is indicative of the aromatic amine C-N bond.

-

C-F and C-Br Stretches: These appear in the fingerprint region (below 1200 cm⁻¹) and confirm the presence of halogenation.

-

Aromatic C=C Bending: Signals in the 1450-1600 cm⁻¹ range confirm the aromatic backbone.

Spectra for this compound are available for reference in public databases.[4][9]

Mass Spectrometry (MS)

MS is used to confirm the molecular weight and isotopic distribution.

-

Molecular Ion Peak: Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the mass spectrum will show a characteristic pair of molecular ion peaks (M and M+2) of nearly equal intensity at m/z 189 and 191. This isotopic signature is a crucial piece of evidence for confirming the presence of a single bromine atom.

Experimental Protocols for Quality Verification

The following protocols represent a self-validating workflow for the characterization of incoming this compound.

Caption: A typical quality control workflow for chemical intermediates.

Protocol: Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: GC is an ideal technique for separating volatile and thermally stable compounds like this compound from potential impurities. Coupling it with a Mass Spectrometer allows for definitive identification of the main peak and any co-eluting impurities based on their mass fragmentation patterns.

-

Instrumentation: Agilent 7890B GC (or equivalent) with a 5977A MSD.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

-

Sample Preparation: Prepare a ~1 mg/mL solution of this compound in a suitable volatile solvent like dichloromethane or ethyl acetate.

-

GC Parameters:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Initial temperature 70 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.[10]

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40-300.

-

-

Validation: The primary peak should have a retention time consistent with a reference standard. The corresponding mass spectrum must show the characteristic M/M+2 isotopic pattern for a monobrominated compound at m/z 189/191. Purity is calculated based on the area percentage of the main peak.

Protocol: Structural Confirmation by FTIR

Causality: This provides a rapid and cost-effective confirmation of the compound's functional groups, serving as a primary identity check.

-

Instrumentation: Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. If melted, a thin film can be used.

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Scans: 32 scans are typically sufficient.

-

-

Validation: The resulting spectrum should be compared against a reference spectrum. Key diagnostic peaks (N-H, C-N, aromatic C=C) must be present.[10]

Safety, Handling, and Storage

As a senior scientist, ensuring laboratory safety is non-negotiable. This compound is classified as a hazardous substance.

-

Hazards: It is harmful if swallowed, toxic in contact with skin, and causes skin and serious eye irritation.[4][11] It is also toxic if inhaled.[8][12] The UN number for transport is UN2811 (Toxic solid, organic, n.o.s.).[13]

-

Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood. Wear nitrile gloves, a lab coat, and chemical safety goggles.[11][13][14]

-

Handling: Avoid creating dust.[14] Use appropriate tools for transferring the solid. In case of skin or eye contact, rinse immediately and thoroughly with water for at least 15 minutes and seek medical attention.[11][14]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances.[1][13] The container should be purged with an inert gas (argon or nitrogen) to prevent oxidative degradation.[1][2][8]

Conclusion

This compound is more than a collection of atoms; it is a precisely engineered tool for chemical synthesis. Its physical properties—a low melting point, hydrophobicity, and specific spectroscopic signatures—are direct consequences of its molecular structure. Understanding these characteristics is not merely academic; it is essential for the researchers and developers who leverage this compound to build the next generation of pharmaceuticals and advanced materials. The protocols and data within this guide serve as a trusted resource for ensuring its quality, safe handling, and successful application in the laboratory.

References

-

This compound | C6H5BrFN | CID 2779286 - PubChem. [Link]

-

MSDS of this compound. [Link]

-

Exploring 4-Bromo-3-chloro-2-fluoroaniline: Properties and Applications. [Link]

-

4-Bromo-3-fluoroaniline | C6H5BrFN | CID 821848 - PubChem. [Link]

-

This compound - SpectraBase. [Link]

Sources

- 1. This compound CAS#: 656-64-4 [m.chemicalbook.com]

- 2. This compound | 656-64-4 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | C6H5BrFN | CID 2779286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. matrixscientific.com [matrixscientific.com]

- 7. B25610.14 [thermofisher.com]

- 8. This compound | 656-64-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. spectrabase.com [spectrabase.com]

- 10. benchchem.com [benchchem.com]

- 11. fishersci.com [fishersci.com]

- 12. 3-Fluoro-4-broMoaniline - Safety Data Sheet [chemicalbook.com]

- 13. aksci.com [aksci.com]

- 14. capotchem.cn [capotchem.cn]

An In-Depth Technical Guide to 3-Bromo-4-fluoroaniline: A Key Intermediate in Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-4-fluoroaniline is a strategically substituted aromatic amine that has emerged as a critical building block in the synthesis of complex organic molecules. Its unique arrangement of a bromine atom, a fluorine atom, and an amino group on a benzene ring imparts a distinct reactivity profile, making it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed synthetic protocols, in-depth analysis of its spectroscopic characteristics, and a discussion of its applications in modern organic synthesis, with a focus on its role in constructing bioactive compounds.

Introduction: The Strategic Importance of Halogenated Anilines

Halogenated anilines are a cornerstone of medicinal and agricultural chemistry. The introduction of halogen atoms into an aniline scaffold can profoundly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] The strategic placement of both bromine and fluorine in this compound offers a dual advantage. The fluorine atom can enhance metabolic stability and binding interactions, while the bromine atom provides a reactive handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures.[1][3] This makes this compound a highly sought-after intermediate in drug discovery and process development.[4][5]

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis and for quality control.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 656-64-4 | [6] |

| Molecular Formula | C₆H₅BrFN | [6] |

| Molecular Weight | 190.01 g/mol | [6] |

| Appearance | White to orange to green powder or lump | [4] |

| Melting Point | 29-34 °C | [4][7] |

| Boiling Point | 235 °C | [7] |

| Solubility | Insoluble in water | [5] |

Spectroscopic Analysis

Spectroscopic data is critical for the unambiguous identification and purity assessment of this compound.

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The carbon atoms directly attached to the electronegative fluorine and bromine atoms, as well as the amino group, will exhibit characteristic chemical shifts. The carbon attached to fluorine will also show a large one-bond C-F coupling constant.[8][10]

¹⁹F NMR is a powerful tool for characterizing fluorinated compounds due to its high sensitivity and wide chemical shift range.[11][12] this compound will exhibit a single resonance in the ¹⁹F NMR spectrum. The chemical shift of this signal is sensitive to the electronic environment of the fluorine atom.[12][13]

Electron Ionization Mass Spectrometry (EI-MS) of this compound will show a characteristic molecular ion peak pattern due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity at m/z 189 and 191, respectively.[14][15] The fragmentation pattern will be influenced by the stability of the aromatic ring and the nature of the substituents.[16]

Synthesis of this compound

The most common and industrially viable method for the synthesis of this compound is the reduction of its nitro precursor, 3-bromo-4-fluoronitrobenzene.

Reduction of 3-Bromo-4-fluoronitrobenzene

This transformation can be achieved using various reducing agents, with tin(II) chloride being a frequently employed reagent in laboratory-scale preparations.

Experimental Protocol:

-

To a solution of 3-bromo-4-fluoronitrobenzene in a suitable solvent such as ethanol or tetrahydrofuran, add a solution of tin(II) chloride dihydrate.[5]

-

Stir the reaction mixture at an elevated temperature (e.g., 60 °C) for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).[5]

-

After cooling to room temperature, remove the solvent under reduced pressure.[5]

-

Treat the residue with an aqueous solution of a base, such as sodium hydroxide, to precipitate the tin salts and neutralize the reaction mixture.[5]

-

Extract the aqueous layer with an organic solvent like dichloromethane (DCM).[5]

-

Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography to yield pure this compound.[5]

Chemical Reactivity and Applications in Synthesis

The synthetic utility of this compound stems from the distinct reactivity of its functional groups. The amino group can undergo standard transformations such as diazotization, acylation, and alkylation. However, the bromine atom is the primary site for carbon-carbon and carbon-heteroatom bond formation through palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom of this compound is well-suited for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.

The Suzuki-Miyaura coupling reaction enables the formation of a carbon-carbon bond between the aromatic ring of this compound and an organoboron reagent, typically a boronic acid or a boronic ester.[12][17][18] This reaction is widely used to synthesize biaryl structures, which are common motifs in pharmaceuticals.

While this compound itself is an amine, its bromine atom can participate in a Buchwald-Hartwig amination reaction with another amine to form a diarylamine.[19][20][21] This reaction is a powerful method for constructing carbon-nitrogen bonds.

Applications in Drug Discovery and Agrochemicals

This compound is a key intermediate in the synthesis of various bioactive molecules.[4][22]

-

Pharmaceuticals: The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of kinase inhibitors and other targeted therapies. The bromo-fluoro-aniline moiety can be found in various patented compounds being investigated for the treatment of cancers and other diseases.[4] For instance, similar bromo-fluoro-aniline scaffolds are utilized in the synthesis of kinase inhibitors like Vandetanib.[23]

-

Agrochemicals: This compound also serves as a building block for the development of modern herbicides and pesticides.[4][22] The incorporation of fluorine and bromine atoms can enhance the efficacy and selectivity of these agents.[24]

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.

-

Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[24]

-

Precautionary Measures: Use only in a well-ventilated area. Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling.[24]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[5]

Conclusion

This compound is a versatile and valuable chemical intermediate with a unique combination of reactive sites. Its utility in palladium-catalyzed cross-coupling reactions makes it a crucial building block for the synthesis of complex biaryl and diarylamine structures found in many modern pharmaceuticals and agrochemicals. A thorough understanding of its properties, synthesis, and reactivity is essential for chemists and researchers working in drug discovery and development. As the demand for novel, highly functionalized molecules continues to grow, the importance of strategic intermediates like this compound is set to increase.

References

- New Journal of Chemistry. (n.d.). Supporting Information.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 10). The Role of 3-Bromo-2,4-difluoroaniline in Modern Organic Synthesis.

- Zhang, Q. (2011). Practical Synthesis of 3-Chloro-4-(3-fluorobenzyloxy) aniline. The Chinese Journal of Modern Applied Pharmacy.

- Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Inform

- BenchChem. (2025, October 14).

-

Wikipedia. (2023, June 30). Buchwald–Hartwig amination. Retrieved from [Link]

- RSC Publishing. (n.d.).

- BenchChem. (n.d.). Application Notes and Protocols: 3-Chloro-4-fluoroaniline in the Agrochemical Industry.

- Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Deriv

- Kong, K., Lu, S., Gao, Y., Yang, P., Tang, W., & Lu, T. (n.d.). Practical synthesis of lapatinib. Journal of China Pharmaceutical University.

- Oldfield Group Website - University of Illinois. (1996, August 15).

- NMR Facility, UCSB Chem and Biochem. (n.d.). 19F Chemical Shifts and Coupling Constants.

- ACS Publications. (n.d.). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). Chemical Reviews.

- BenchChem. (n.d.). Application Notes and Protocols: 3-Chloro-4-fluoroaniline in the Agrochemical Industry.

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

- University of Wisconsin-Madison. (n.d.). 19Flourine NMR.

- Future4200. (n.d.). Chapter 11 - Amines.

- Chemistry LibreTexts. (2023, August 29).

- Chemistry LibreTexts. (n.d.).

- University of California, Santa Barbara. (n.d.). 19F NMR Reference Standards.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.).

- MDPI. (n.d.).

- Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153.

- YouTube. (2020, February 13). Suzuki cross-coupling reaction.

- Oregon State University. (n.d.). 13C NMR Chemical Shifts.

- BenchChem. (n.d.). Mass Spectrometry of 3-Chloro-4-fluoroaniline: A Technical Guide.

- LP Information. (2025, May 22). Global this compound Market Growth 2025-2031.

- YouTube. (2025, October 15). Accelerating Drug Discovery: Enhanced Chemistry Strategies for NCEs, ADCs, and Emerging Modalities.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 14).

Sources

- 1. nbinno.com [nbinno.com]

- 2. feh.scs.illinois.edu [feh.scs.illinois.edu]

- 3. 3-Chloro-4-(3-fluorobenzyloxy)aniline | 202197-26-0 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound | 656-64-4 [chemicalbook.com]

- 6. This compound | C6H5BrFN | CID 2779286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. 2-Bromo-4-fluoroaniline | C6H5BrFN | CID 242873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 12. 19Flourine NMR [chem.ch.huji.ac.il]

- 13. colorado.edu [colorado.edu]

- 14. future4200.com [future4200.com]

- 15. benchchem.com [benchchem.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Lapatinib | C29H26ClFN4O4S | CID 208908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. bnmv.ac.in [bnmv.ac.in]

- 19. researchgate.net [researchgate.net]

- 20. chemimpex.com [chemimpex.com]

- 21. 3-Bromoaniline(591-19-5) 13C NMR spectrum [chemicalbook.com]

- 22. Global this compound Market Growth 2025-2031 - LP Information [lpinformationdata.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]

The Strategic Synthon: A Technical Guide to 3-Bromo-4-fluoroaniline (CAS 656-64-4) for Advanced Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Value Proposition of a Doubly Activated Core

In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is a cornerstone of innovation. 3-Bromo-4-fluoroaniline, a crystalline solid with the CAS number 656-64-4, presents itself as a uniquely valuable building block. Its structure is deceptively simple, yet it offers a sophisticated platform for complex molecular engineering. The presence of three distinct functionalities—an activating amino group, a bromine atom amenable to a host of cross-coupling reactions, and a fluorine atom that modulates electronic properties and metabolic stability—provides chemists with orthogonal synthetic handles. This guide offers an in-depth exploration of this compound, from its fundamental properties to its application in state-of-the-art synthetic protocols, providing the field-proven insights necessary to leverage this versatile intermediate in drug discovery and beyond. It is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1]

Physicochemical and Spectroscopic Profile

A comprehensive understanding of a compound's physical and spectral properties is fundamental to its effective use in synthesis and for ensuring quality control.

Physicochemical Properties

This compound is typically an off-white to light yellow or tan crystalline powder.[2] Its insolubility in water necessitates the use of organic solvents for most reactions.[3]

| Property | Value | Reference(s) |

| CAS Number | 656-64-4 | [4] |

| Molecular Formula | C₆H₅BrFN | [4] |

| Molecular Weight | 190.01 g/mol | [4] |

| Appearance | White to Orange to Green powder to lump | [3] |

| Melting Point | 34-36 °C | [3] |

| Boiling Point | 235 °C | [3] |

| Predicted pKa | 3.58 ± 0.10 | [3] |

| Water Solubility | Insoluble | [3] |

| Air Sensitivity | Sensitive | [3] |

Spectroscopic Characterization

Spectroscopic analysis provides the definitive structural confirmation of this compound. The following data represent characteristic spectral features.

-

¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms. For this compound, the aromatic region will show distinct signals for the three protons on the benzene ring, with their chemical shifts and splitting patterns dictated by the electronic effects and coupling interactions of the bromine, fluorine, and amino substituents. The amine protons typically appear as a broad singlet. For the related isomer 4-bromo-3-fluoroaniline, the following shifts have been reported in CDCl₃: δ 7.26 (t, J=8.4Hz, J=8.0Hz, 1H), 6.47 (dd, J=2.8Hz, J=10.4Hz, 1H), 6.37 (dd, J=2.0Hz, J=8.4Hz, 1H), 3.80 (br, s, 2H).[5] While not identical, this provides a reference for the expected region and complexity.

-

¹³C NMR: The carbon NMR spectrum reveals the number and electronic environment of the carbon atoms. The spectrum of this compound is expected to show six distinct signals for the aromatic carbons. The carbon attached to the fluorine will exhibit a large coupling constant (¹JC-F), a hallmark of organofluorine compounds. For the related compound 4-fluoroaniline, characteristic shifts in CDCl₃ are observed at δ 115.69 (d, J=22.4 Hz), 116.10 (d, J=7.6 Hz), 142.57 (d, J=2.0 Hz), and 156.38 (d, J=235.2 Hz).[6]

-

FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum is invaluable for identifying key functional groups.

-

N-H Stretching: The primary amine group will exhibit two characteristic bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric N-H stretches.

-

C-Br Stretching: A band in the lower frequency "fingerprint region," typically between 500-600 cm⁻¹, can be attributed to the C-Br bond.

-

C-F Stretching: A strong absorption band, usually in the 1250-1000 cm⁻¹ region, is indicative of the C-F bond.

-

Aromatic C-H and C=C Stretching: Bands for aromatic C-H stretching appear just above 3000 cm⁻¹, while aromatic C=C stretching absorptions are found in the 1600-1450 cm⁻¹ range.

-

-

Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) is expected at m/z 189 and 191 with a characteristic ~1:1 intensity ratio, which is the isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br). The fragmentation pattern would likely involve the loss of H, HCN, and the bromine atom, providing further structural confirmation.[7]

Synthesis of this compound: A Validated Protocol

The most common and industrially viable synthesis of this compound involves the reduction of its nitro precursor, 3-bromo-4-fluoronitrobenzene. The choice of reducing agent is critical and dictates the reaction conditions, yield, and purity profile. While various methods exist, reduction using tin(II) chloride is a well-established and reliable laboratory-scale procedure.

Workflow: Reduction of 3-Bromo-4-fluoronitrobenzene

Caption: Workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

This protocol is adapted from established laboratory procedures.[8]

-

Reaction Setup: In a four-necked round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and thermometer, charge tin(II) chloride dihydrate (SnCl₂·2H₂O, ~4.5 equivalents) and ethanol. Stir the mixture at room temperature until the tin salt is completely dissolved.

-

Addition of Starting Material: Slowly add a solution of 3-bromo-4-fluoronitrobenzene (1.0 equivalent) in a suitable solvent like THF or ethanol dropwise to the stirred tin(II) chloride solution. An exotherm may be observed; maintain the temperature as needed with external cooling.

-

Reaction: After the addition is complete, heat the reaction mixture to 60°C and maintain this temperature with continuous stirring for approximately 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Quenching and Basification: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. To the residue, add crushed ice and carefully adjust the pH to be alkaline (pH > 8) by the slow addition of an aqueous sodium hydroxide solution (e.g., 7-10% w/v). This step is crucial as it precipitates tin salts and liberates the free aniline.

-

Extraction: The resulting slurry is filtered, and the solid residue is washed thoroughly with an organic solvent such as dichloromethane (DCM) or ethyl acetate. The filtrate is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted two more times with the same organic solvent.

-

Washing and Drying: Combine all the organic layers and wash them sequentially with water and then brine. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product. Purify the crude this compound by silica gel column chromatography, typically using a non-polar eluent system like toluene or a hexane/ethyl acetate gradient, to afford the final product as a crystalline solid. A typical yield for this process is in the range of 60-70%.

Key Reactions and Mechanistic Insights

The synthetic utility of this compound is most profoundly demonstrated in palladium-catalyzed cross-coupling reactions, which are foundational to modern drug synthesis. The bromine atom serves as an excellent leaving group for oxidative addition to a Pd(0) catalyst.

Palladium-Catalyzed Cross-Coupling: A Versatile Platform

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend I > Br > Cl, based on the carbon-halogen bond dissociation energy.[9] The C-Br bond in this compound is readily activated, making it an ideal substrate for a range of transformations.

The Suzuki-Miyaura coupling is a powerful method for constructing biaryl structures, a common motif in pharmaceuticals. The reaction couples the aryl bromide with an organoboron species, such as a boronic acid or ester.

Reaction Scheme: (Self-generated image, not from search results)

Mechanistic Causality: The reaction proceeds through a well-established catalytic cycle. The choice of base is critical; it activates the boronic acid, forming a more nucleophilic boronate species, which facilitates the key transmetalation step. The ligand on the palladium catalyst influences the rate of both oxidative addition and reductive elimination, thereby affecting the overall efficiency of the reaction.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.

Illustrative Protocol: Suzuki-Miyaura Coupling This is a representative protocol and may require optimization for specific substrates.

-

Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and a base like potassium carbonate (2.0 mmol).

-

Solvent Addition: Add a degassed solvent mixture, for example, a 4:1 mixture of toluene and water (5 mL).

-

Reaction: Heat the mixture with vigorous stirring at 80-100°C. Monitor the reaction's progress by TLC.

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate it, and purify the residue by column chromatography to obtain the biaryl product.[10][11][12]

The Buchwald-Hartwig amination is indispensable for synthesizing complex aniline derivatives by forming a new carbon-nitrogen bond. This reaction is crucial for elaborating the core structure of this compound with other amine-containing fragments.

Reaction Scheme: (Self-generated image, not from search results)

Mechanistic Causality: The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination. The choice of a bulky, electron-rich phosphine ligand is paramount. These ligands promote the reductive elimination step, which is often rate-limiting, and prevent the formation of inactive catalyst species. The base, typically a strong, non-nucleophilic one like sodium tert-butoxide, is required to deprotonate the amine, facilitating its coordination to the palladium center.[13]

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Illustrative Protocol: Buchwald-Hartwig Amination This is a representative protocol using morpholine as the coupling partner.[14][15]

-

Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., a Pd-NHC complex, 1-2 mol%), a suitable phosphine ligand if required, and a strong base like sodium tert-butoxide (1.4 mmol). Add this compound (1.0 mmol).

-

Reagent Addition: Add anhydrous, degassed toluene (3-5 mL) followed by the amine coupling partner, such as morpholine (1.2 mmol).

-

Reaction: Seal the tube and heat the mixture with vigorous stirring at 80-110°C for 12-24 hours. Monitor the reaction's progress.

-

Work-up: After cooling, quench the reaction carefully with saturated aqueous ammonium chloride. Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography.

Applications in Drug Discovery and Development

Halogenated anilines are privileged structures in medicinal chemistry. The fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom provides a vector for synthetic diversification. While direct synthesis of major blockbuster drugs starting from this compound is not prominently documented in publicly available literature, its structural motifs are highly relevant. For instance, the related 4-bromo-2-fluoroaniline is a key intermediate in the synthesis of Vandetanib, a tyrosine kinase inhibitor used to treat medullary thyroid cancer.[16][17] Similarly, 3-chloro-4-fluoroaniline is a crucial building block for Lapatinib, a dual tyrosine kinase inhibitor for breast cancer.[18][19]

The value of this compound, therefore, lies in its role as a versatile building block for creating libraries of novel compounds for screening and lead optimization. Its unique substitution pattern allows for the exploration of structure-activity relationships (SAR) around the aniline core, which is central to many kinase inhibitor scaffolds. By applying the Suzuki and Buchwald-Hartwig reactions, medicinal chemists can rapidly generate a diverse set of analogues to probe the binding pockets of biological targets.

Safety and Handling

As a senior application scientist, it is imperative to emphasize a culture of safety. This compound is a hazardous chemical and must be handled with appropriate precautions.

-

Hazard Classification: It is classified as toxic and an irritant. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[5]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. Minimize dust generation. Keep the container tightly closed when not in use. It is listed as air-sensitive, so storage under an inert atmosphere is recommended for long-term stability.[3]

-

Storage: Store in a cool, dry, dark, and well-ventilated area away from incompatible substances.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Unused product should be treated as hazardous waste.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for molecular design. Its trifunctional nature allows for sequential, controlled modifications, making it an ideal scaffold for building complexity in pharmaceutical and materials science research. The robust and well-understood reactivity of the bromine atom in palladium-catalyzed cross-coupling reactions, combined with the modulating effects of the fluorine and amino groups, provides a reliable and versatile platform for innovation. By understanding the fundamental properties, mastering the synthetic protocols, and appreciating the mechanistic nuances of its key reactions, researchers can unlock the full potential of this powerful synthon to accelerate the development of next-generation molecules.

References

-

The Chemistry Behind Lapatinib: An Intermediate's Role. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

- WO2013080218A1 - Novel intermediates and process for the preparation of lapatinib and its pharmaceutically acceptable salts. (2013). Google Patents.

-

The Role of 3-Bromo-2,4-difluoroaniline in Modern Organic Synthesis. (2025, October 10). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

- WO2010017387A2 - Lapatinib intermediates. (2010). Google Patents.

-

Practical synthesis of lapatinib. (2025, August 9). ResearchGate. Retrieved from [Link]

-

Intermediates of Lapatinib | Manufacturers | Suppliers. (n.d.). Manus Aktteva Biopharma LLP. Retrieved from [Link]

-

An alternative synthesis of Vandetanib (Caprelsa™) via a microwave accelerated Dimroth rearrangement. (n.d.). National Institutes of Health. Retrieved from [Link]

- CN105254614A - Method for synthesizing Vandetanib compound. (2016). Google Patents.

- CN104098544A - Preparation method of vandetanib. (2014). Google Patents.

-

This compound. (n.d.). SpectraBase. Retrieved from [Link]

-

Sharma, V., et al. (n.d.). New Journal of Chemistry Supporting Information. University of Jammu. Retrieved from [Link]

-

This compound | C6H5BrFN | CID 2779286. (n.d.). PubChem. Retrieved from [Link]

- CN102993022A - Preparation method of bromoaniline. (2013). Google Patents.

-

Synthesis of anticancer drug vandetanib. (2025, August 7). ResearchGate. Retrieved from [Link]

-

The Chemical Significance of 3-Bromo-2-fluoroaniline in Advanced Synthesis. (2025, December 19). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

4-Bromo-3-chloro-2-fluoroaniline: A Key Intermediate for Chemical Innovation. (n.d.). Retrieved from [Link]

-

Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). Retrieved from [Link]

-

Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024, September 16). National Institutes of Health. Retrieved from [Link]

-

3-Bromoaniline at Best Price for Pharmaceutical and Dye Applications. (n.d.). Retrieved from [Link]

-

Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. (n.d.). ResearchGate. Retrieved from [Link]

-

Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. (n.d.). Retrieved from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

-

Palladium-Catalyzed Arylation of Fluoroalkylamines. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Suzuki coupling reaction of bromobenzene with phenylboronic acid. (n.d.). ResearchGate. Retrieved from [Link]

-

Suzuki coupling of 4‐bromoacetophenone and phenylboronic acid to form 4‐acetylbiphenyl. (n.d.). ResearchGate. Retrieved from [Link]

-

Suzuki-Miyaura cross-coupling of 4-bromoanisole with phenylboronic acid... (n.d.). ResearchGate. Retrieved from [Link]

-

Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. (n.d.). ResearchGate. Retrieved from [Link]

-

Optimization of the model Buchwald-Hartwig reaction of morpholine and... (n.d.). ResearchGate. Retrieved from [Link]

-

SYNTHESIS, DFT, SPECTROSCOPIC CHARACTERISATION (FT-IR, FT-RAMAN, NMR AND UV-VISIBLE) AND MOLECULAR DOCKING INVESTIGATION OF 3-(4-BROMOPHENYL)-1-(PYRIDIN-3-YL)PROP-2-EN-1-ONE. (n.d.). Retrieved from [Link]

-

Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (n.d.). ChemRxiv. Retrieved from [Link]

-

Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021, December 3). National Institutes of Health. Retrieved from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

Sources

- 1. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound CAS#: 656-64-4 [m.chemicalbook.com]

- 4. This compound | C6H5BrFN | CID 2779286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN102993022A - Preparation method of bromoaniline - Google Patents [patents.google.com]

- 6. rsc.org [rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. guidechem.com [guidechem.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. rsc.org [rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. Vandetanib | 443913-73-3 [chemicalbook.com]

- 17. 3-Bromoaniline at Best Price for Pharmaceutical and Dye Applications [sonalplasrubind.com]

- 18. manusaktteva.com [manusaktteva.com]

- 19. benchchem.com [benchchem.com]

3-Bromo-4-fluoroaniline molecular weight

An In-Depth Technical Guide to 3-Bromo-4-fluoroaniline: Synthesis, Properties, and Applications in Modern Drug Discovery

Abstract

This compound is a halogenated aromatic amine that has emerged as a pivotal structural motif and versatile building block in the fields of medicinal chemistry, agrochemical science, and materials research. Its unique substitution pattern, featuring both a bromine and a fluorine atom on the aniline core, imparts a desirable combination of reactivity and physicochemical properties. The bromine atom serves as a versatile synthetic handle for carbon-carbon and carbon-heteroatom bond formation via cross-coupling reactions, while the fluorine atom critically modulates properties such as lipophilicity, metabolic stability, and receptor binding affinity. This guide provides a comprehensive overview of this compound, detailing its core physicochemical properties, a robust and validated synthetic protocol, and an exploration of its strategic application in the design and development of novel chemical entities. Authored from the perspective of a Senior Application Scientist, this document emphasizes the mechanistic rationale behind experimental choices and provides actionable insights for researchers, scientists, and drug development professionals.

Core Physicochemical and Structural Characteristics

This compound is a substituted aniline distinguished by its specific halogenation pattern. Understanding its fundamental properties is the first step in leveraging its capabilities as a chemical intermediate. The compound typically appears as a light yellow crystalline solid.[1][2]

The precise molecular weight and other key identifiers are crucial for stoichiometric calculations, analytical characterization, and regulatory documentation. A summary of these essential properties is presented below.

| Property | Value | Source(s) |

| Molecular Weight | 190.01 g/mol | [3] |

| Exact Mass | 188.95894 g/mol | [3][4] |

| Molecular Formula | C₆H₅BrFN | [3][4][5] |

| CAS Number | 656-64-4 | [3][5][6] |

| IUPAC Name | This compound | [3][6] |

| Melting Point | 34 - 36 °C | [2] |

| Boiling Point | 235 °C | [2][7] |

| Appearance | Light yellow crystals or powder | [1][2] |

| Solubility | Insoluble in water | [7][8] |

Spectroscopic data is available for structural confirmation, with Fourier-transform infrared (FTIR) and Raman spectra being well-documented.[4]

Synthesis of this compound: A Validated Protocol

The most common and reliable method for the laboratory-scale synthesis of this compound is the reduction of its nitro precursor, 3-bromo-4-fluoronitrobenzene. Tin(II) chloride dihydrate (SnCl₂·2H₂O) is the reagent of choice for this transformation.

Mechanistic Rationale and Experimental Design

The selection of SnCl₂ as the reducing agent is a deliberate choice rooted in its chemoselectivity. It is highly effective for the reduction of aromatic nitro groups to amines while being compatible with sensitive functional groups, including aryl halides like bromine and fluorine. The reaction proceeds via a series of single-electron transfers from Sn(II) to the nitro group, with the acidic medium (provided by the solvent and the Lewis acidity of the tin salt) facilitating the protonation of intermediates. The reaction is typically performed in a protic solvent like ethanol to serve as a proton source.[1][7] The subsequent workup with a base (e.g., sodium hydroxide) is critical to neutralize the acidic reaction mixture and deprotonate the anilinium salt to the free aniline, which can then be extracted into an organic solvent.[1][7]

Synthesis Workflow Diagram

The following diagram outlines the key stages of the synthesis, from starting materials to the purified final product.

Caption: Workflow for the synthesis of this compound.

Detailed Step-by-Step Experimental Protocol

This protocol is adapted from established procedures.[1][7]

-

Reaction Setup: In a 2L four-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 466.9 g (2.07 mol) of tin(II) chloride dihydrate and 760 mL of ethanol. Stir the mixture at room temperature until the tin salt is completely dissolved.

-

Addition of Nitro Compound: Slowly add a solution of 102.7 g (0.466 mol) of 3-bromo-4-fluoronitrobenzene in 760 mL of tetrahydrofuran (THF) dropwise to the stirred tin chloride solution.

-

Reaction: After the addition is complete, heat the reaction mixture to 60°C and maintain this temperature with continuous stirring for 2 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol and THF by distillation under reduced pressure using a rotary evaporator.

-

Workup and Neutralization: To the resulting residue, add 440 g of ice. Carefully adjust the pH to alkaline by slowly adding approximately 1580 mL of a 7% aqueous sodium hydroxide solution. This will precipitate tin salts.

-

Extraction: Separate the resulting slurry by filtration. Wash the solid residue thoroughly with 600 mL of dichloromethane (DCM). Combine the filtrates, separate the organic layer, and extract the aqueous layer again with 600 mL of DCM.

-

Washing and Drying: Combine all the DCM layers and wash them with 600 mL of water. Dry the organic layer over anhydrous potassium carbonate.

-

Purification: Remove the potassium carbonate by filtration. Concentrate the filtrate under reduced pressure to yield the crude product. Purify the crude material by silica gel column chromatography, using toluene as the eluent, to afford pure this compound. The expected yield is approximately 61.7%.[7]

Strategic Applications in Drug Discovery

Halogenated anilines are privileged scaffolds in medicinal chemistry. The specific substitution pattern of this compound makes it a particularly valuable building block for synthesizing active pharmaceutical ingredients (APIs) and agrochemicals.[1][7]

-

Role of the Fluorine Atom: The strategic incorporation of fluorine is a well-established tactic in drug design. The high electronegativity of the fluorine atom can alter the acidity (pKa) of the nearby amine group, influence molecular conformation, and enhance binding affinity to target proteins through favorable electrostatic interactions. Furthermore, the C-F bond is exceptionally stable, which can block sites of metabolic oxidation, thereby improving the pharmacokinetic profile (e.g., increasing metabolic stability and half-life) of a drug candidate.

-

Role of the Bromine Atom: The bromine atom serves as a key reactive handle. It is an excellent leaving group for nucleophilic aromatic substitution and, more importantly, a prime participant in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations. This allows for the efficient and modular construction of complex molecular architectures by forming new C-C, C-N, or C-O bonds at the 3-position.

Hypothetical Drug Synthesis Pathway

The diagram below illustrates a hypothetical pathway where this compound is used as a starting material to build a more complex, drug-like molecule, such as a kinase inhibitor.

Caption: Use of this compound in a synthetic route.

This modular approach, enabled by the distinct reactivity of the bromine and amine groups, allows for the rapid generation of compound libraries for screening and lead optimization in drug discovery programs.

Safety, Handling, and Storage

As with any active chemical reagent, proper handling of this compound is paramount to ensure laboratory safety. The compound is classified as hazardous.

GHS Hazard Classification

| Hazard Code(s) | Statement | Source(s) |

| H302/H312/H332 | Harmful if swallowed, in contact with skin or if inhaled | [9] |

| H315 | Causes skin irritation | [3][9] |

| H319 | Causes serious eye irritation | [3][9] |

Recommended Safety Protocols

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9][10]

-

Personal Protective Equipment (PPE): Wear appropriate protective gear, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[2][9]

-

Handling: Avoid contact with skin, eyes, and clothing.[9] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[2]

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[2][10]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[9][10]

-

Ingestion: Rinse mouth and call a poison center or doctor if you feel unwell. Do not induce vomiting.[2][9]

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[2][10]

-

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere.[7]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2][9]

Conclusion

This compound is more than a simple chemical; it is a strategic tool for molecular design and synthesis. Its well-defined physicochemical properties, reliable synthetic route, and dual-functional nature—offering both metabolic stability from its fluorine atom and synthetic versatility from its bromine atom—make it an indispensable component in the modern chemist's toolbox. For researchers in drug development and agrochemical innovation, a thorough understanding of this compound's reactivity and safe handling procedures is essential for unlocking its full potential to build the next generation of high-value molecules.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Ivy Fine Chemicals. (n.d.). This compound [CAS: 656-64-4]. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound. John Wiley & Sons, Inc. Retrieved from [Link]

-

LookChem. (2012). MSDS of this compound. Retrieved from [Link]

-

Autech Industry Co.,Limited. (2025). Understanding the Applications of 3,5-Dibromo-4-fluoroaniline in Research. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of 3-Bromo-2,4-difluoroaniline in Modern Organic Synthesis. Retrieved from [Link]

Sources

- 1. This compound CAS#: 656-64-4 [m.chemicalbook.com]

- 2. fishersci.com [fishersci.com]

- 3. This compound | C6H5BrFN | CID 2779286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. ivychem.com [ivychem.com]

- 6. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. This compound | 656-64-4 [chemicalbook.com]

- 8. 3-Fluoro-4-broMoaniline CAS#: 656-65-5 [amp.chemicalbook.com]

- 9. aksci.com [aksci.com]

- 10. capotchem.cn [capotchem.cn]

Introduction: The Significance of a Key Intermediate

An In-depth Technical Guide to the Physicochemical Characterization of 3-Bromo-4-fluoroaniline

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the core physicochemical properties of this compound, with a primary focus on its melting point. Understanding this fundamental property is critical for assessing material purity, ensuring reaction consistency, and meeting the stringent quality control standards inherent in pharmaceutical and agrochemical research.

This compound is a halogenated aromatic amine that serves as a pivotal building block in modern organic synthesis.[1] Its unique substitution pattern makes it a valuable precursor for creating more complex molecules, particularly active pharmaceutical ingredients (APIs) and advanced agrochemicals.[2][3][4][5] In any synthetic workflow, the physical properties of the starting materials are the bedrock of reproducibility and quality. The melting point, in particular, is a rapid and reliable indicator of identity and purity. An incongruous melting point can signal the presence of impurities, residual solvents, or even an incorrect substance, saving invaluable time and resources by preventing the progression of a flawed synthetic route.

Core Physicochemical Properties

A precise understanding of the physical constants of this compound is essential for its handling, reaction setup, and purification. The key properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 656-64-4 | [2][6][7] |

| Molecular Formula | C₆H₅BrFN | [2][7][8] |

| Molecular Weight | 190.01 g/mol | [3][7] |

| Melting Point | 27.0 – 36.0 °C | [2][3][8] |

| Boiling Point | 235 °C | [3][8] |

| Appearance | White to light yellow or green crystalline powder, lumps, or fused solid | [2][3][4] |

| Solubility | Insoluble in water | [3][5] |

The observed melting point range of 27-36°C is relatively low, indicating that the material may exist as a fused solid or even a liquid in warmer laboratory environments. This variability also highlights a critical concept: the melting "point" is often a "range." For a highly pure, crystalline substance, this range should be narrow (typically < 1.5 °C). A broad melting range is a classic indicator of impurities, which disrupt the crystal lattice of the solid and cause it to melt at a lower, broader temperature range—a phenomenon known as melting point depression.

Experimental Protocol: High-Fidelity Melting Point Determination

The capillary method remains the gold standard for determining the melting point of a crystalline solid in a research setting. Its accuracy is contingent upon meticulous sample preparation and procedural execution.

Objective: To accurately determine the melting range of a this compound sample to assess its purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp, Stuart SMP10, or similar)

-

Thin-walled capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Protocol:

-

Sample Preparation:

-

Rationale: A finely powdered, homogenous sample ensures uniform heat transfer. Large crystals can pack unevenly, leading to an inaccurate and broad melting range.

-

Procedure: Place a small amount of the this compound sample onto a clean, dry watch glass. If the crystals are large, gently grind them into a fine powder using a mortar and pestle. The sample must be completely dry, as residual solvent will act as an impurity and depress the melting point.

-

-

Loading the Capillary Tube:

-

Rationale: A properly packed sample of 2-3 mm height provides a clear visual transition from solid to liquid without creating a thermal lag.

-

Procedure: Tap the open end of a capillary tube into the powdered sample. A small plug of material will enter the tube. Invert the tube and tap its sealed end gently on a hard surface to pack the solid into the bottom. Repeat until the packed sample height is 2-3 mm.

-

-

Measurement:

-

Rationale: A slow heating rate (1-2 °C per minute) near the expected melting point is crucial for allowing the system to remain in thermal equilibrium, ensuring a precise measurement.

-

Procedure:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

If the approximate melting point is unknown, perform a rapid preliminary measurement by heating at a rate of 10-15 °C/min to identify a rough range.

-

For the precise measurement, allow the apparatus to cool to at least 15 °C below the anticipated melting point. Begin heating at a rate of no more than 1-2 °C/min.

-

-

-

Observation and Recording:

-

Rationale: The melting range provides more information than a single point. The onset of melting indicates the presence of impurities, while the completion of melting reflects the bulk sample's properties.

-

Procedure:

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the last crystal melts and the entire sample becomes a clear liquid.

-

Report the result as a melting range (T₁ - T₂). A pure sample should exhibit a sharp range (e.g., 34.0-35.0 °C). A range of 32-35 °C would suggest the presence of impurities.

-

-

Workflow for Incoming Material Qualification

A self-validating system is essential for ensuring the quality of starting materials in a regulated or research-intensive environment. The following workflow illustrates a logical process for qualifying a new batch of this compound.

Caption: Workflow for the qualification of an incoming this compound sample.

Purification by Recrystallization

If a sample of this compound exhibits a low or broad melting point, purification is necessary. Recrystallization is a powerful technique for purifying solids based on differences in solubility between the compound of interest and its impurities in a given solvent at different temperatures. A synthesis procedure for this compound notes purification via silica gel column chromatography using toluene, which suggests toluene may be a suitable solvent for recrystallization.[3][5]

Objective: To purify this compound to obtain a sample with a sharp, well-defined melting point.

Protocol:

-

Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Toluene or a mixed-solvent system like ethanol/water could be effective candidates.

-

Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser) with stirring. Continue adding small portions of hot solvent until the solid just dissolves completely.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a fluted filter paper into a pre-warmed flask. This step must be done quickly to prevent premature crystallization.

-

Crystallization: Allow the clear filtrate to cool slowly to room temperature. As the solution cools, the solubility of the compound will decrease, and crystals will begin to form. Cooling can be further promoted by placing the flask in an ice bath.

-

Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.

-

Drying: Dry the purified crystals thoroughly in a vacuum oven at a temperature well below the compound's melting point.

-

Verification: Determine the melting point of the dried, purified crystals. A successful recrystallization will result in a higher and sharper melting range compared to the starting material.

Safety and Handling

This compound is a hazardous chemical that requires careful handling to minimize risk.[9]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[6][9][10]

-

Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[4][6][9]

-

Handling: Avoid contact with skin, eyes, and clothing.[6] Wash hands thoroughly after handling.[9] Do not eat, drink, or smoke in the laboratory.[4][6]

-

First Aid:

-

Disposal: Dispose of waste and contaminated materials in accordance with local, state, and federal regulations, typically via an approved chemical waste disposal company.[6][9][10]

Conclusion

The melting point of this compound is a fundamental yet critical parameter that provides profound insight into the material's identity and purity. For scientists in drug discovery and chemical development, mastering the technique of melting point determination and understanding its theoretical underpinnings is not merely a procedural task but a cornerstone of scientific integrity and experimental success. By employing systematic workflows for material qualification and purification, researchers can ensure the reliability of their synthetic endeavors, ultimately accelerating the path to innovation.

References

- 1. innospk.com [innospk.com]

- 2. B25610.14 [thermofisher.com]

- 3. This compound CAS#: 656-64-4 [m.chemicalbook.com]

- 4. This compound | 656-64-4 [amp.chemicalbook.com]

- 5. This compound | 656-64-4 [chemicalbook.com]

- 6. aksci.com [aksci.com]

- 7. This compound | C6H5BrFN | CID 2779286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. matrixscientific.com [matrixscientific.com]

- 9. fishersci.com [fishersci.com]

- 10. capotchem.cn [capotchem.cn]

An In-Depth Technical Guide to the Boiling Point of 3-Bromo-4-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the boiling point of 3-Bromo-4-fluoroaniline, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The document elucidates the physicochemical principles governing its boiling point, offers a detailed, standards-based experimental protocol for its determination, and presents a comparative analysis with structurally related halogenated anilines. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary for the effective handling, purification, and reaction engineering of this compound.

Introduction: The Significance of Boiling Point in Chemical Synthesis

The boiling point of a substance is a fundamental physical property that dictates its transition from a liquid to a gaseous state at a given pressure. For a synthetic chemist, particularly in the realms of pharmaceutical and agrochemical development, a precise understanding of a compound's boiling point is not merely academic; it is a cornerstone of process safety, purification strategy, and reaction condition optimization. In the case of this compound, an accurate boiling point is critical for:

-

Purification: Distillation, a primary method for purifying liquid organic compounds, is entirely reliant on differences in boiling points. Knowledge of the boiling point of this compound allows for its effective separation from starting materials, byproducts, and solvents.

-

Reaction Engineering: Many chemical reactions are conducted at elevated temperatures, often at or near the boiling point of a reactant or solvent to maximize reaction rates. A well-defined boiling point is essential for selecting appropriate reaction conditions and preventing unwanted side reactions or thermal decomposition.

-

Safety and Handling: Understanding the temperature at which this compound will vaporize is crucial for implementing appropriate safety protocols, including ventilation and the use of personal protective equipment to prevent inhalation of its vapors, which can be toxic.[1]

-

Compound Identification and Purity Assessment: While not a definitive identifier on its own, a measured boiling point that aligns with the literature value can serve as an indicator of a compound's identity and purity.

This guide will delve into the specific boiling point of this compound, the factors that influence it, and the standardized methods for its accurate determination.

Physicochemical Properties of this compound

This compound (CAS No. 656-64-4) is a substituted aniline with the molecular formula C₆H₅BrFN.[2] Its chemical structure, featuring a bromine and a fluorine atom on the aniline ring, imparts a unique set of physical and chemical properties that are critical to its application in organic synthesis.

| Property | Value | Source(s) |

| Molecular Weight | 190.01 g/mol | [2] |

| Boiling Point | 235 °C | [3] |

| Melting Point | 34-36 °C | [3] |

| Appearance | White to light yellow crystalline solid | [3] |

| Water Solubility | Insoluble | [3] |

| Density | 1.694 ± 0.06 g/cm³ (Predicted) | [3] |

The relatively high boiling point of 235 °C is a direct consequence of the intermolecular forces at play, which will be discussed in detail in the subsequent section.

The Molecular Basis of the Boiling Point of Halogenated Anilines

The boiling point of a molecule is fundamentally determined by the strength of the intermolecular forces that must be overcome for it to transition into the vapor phase. For this compound and its isomers, these forces are a combination of:

-

Hydrogen Bonding: The presence of the amine (-NH₂) group allows for the formation of hydrogen bonds between molecules. This is a relatively strong type of dipole-dipole interaction where a hydrogen atom is attracted to a highly electronegative atom, in this case, the nitrogen of a neighboring molecule.

-

Dipole-Dipole Interactions: The electronegativity differences between carbon, nitrogen, bromine, and fluorine atoms create polar covalent bonds, resulting in a net molecular dipole moment. These permanent dipoles lead to electrostatic attractions between adjacent molecules.

-

Van der Waals Forces (London Dispersion Forces): These are weak, transient forces that arise from temporary fluctuations in electron distribution around the molecule. The large electron clouds of the bromine atom and the benzene ring contribute significantly to the strength of these forces.

The interplay of these forces dictates the energy required to separate the molecules, and thus the boiling point. The presence of both a bromine and a fluorine atom influences the overall polarity and polarizability of the molecule, affecting both dipole-dipole and van der Waals interactions.

Experimental Determination of the Boiling Point of this compound

The accurate determination of the boiling point of this compound is essential for its practical application. The following protocol is based on the principles outlined in the OECD Test Guideline 103 for the determination of boiling points.[4][5][6]

Principle of the Method (Siwoloboff Method)

This method involves heating a small sample of the liquid in a tube, which is in close proximity to a thermometer. A capillary tube, sealed at one end, is inverted into the sample. As the sample is heated, the air trapped in the capillary tube expands and escapes as a stream of bubbles. The temperature at which a continuous and rapid stream of bubbles emerges is slightly above the boiling point. Upon cooling, the point at which the bubble stream ceases and the liquid begins to enter the capillary tube is taken as the boiling point. At this temperature, the vapor pressure of the liquid is equal to the external atmospheric pressure.

Apparatus

-

Heating bath (e.g., Thiele tube filled with a high-boiling, inert liquid like silicone oil)

-

Thermometer (calibrated, with appropriate range)

-

Sample tube (e.g., a small test tube or a fusion tube)

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Stand and clamps

Step-by-Step Protocol

-

Sample Preparation: Ensure the this compound sample is of high purity, as impurities can affect the boiling point. If the sample is solid at room temperature (melting point is 34-36 °C), it should be gently warmed until it melts.

-

Apparatus Setup:

-

Fill the Thiele tube with the heating fluid to a level above the side arm.

-

Place a small amount (approximately 0.5-1 mL) of molten this compound into the sample tube.

-

Place the capillary tube, with the sealed end up, into the sample tube.

-

Attach the sample tube to the thermometer using a rubber band or a wire, ensuring the sample is level with the thermometer bulb.

-

Suspend the thermometer and the attached sample tube in the Thiele tube, making sure the thermometer bulb is immersed in the heating fluid.

-

-

Heating and Observation:

-

Gently heat the side arm of the Thiele tube with a small flame or a heating mantle.

-

Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a continuous and rapid stream of bubbles is observed. This indicates that the temperature is slightly above the boiling point.

-

-

Boiling Point Determination:

-

Remove the heat source and allow the apparatus to cool slowly.

-

Carefully observe the capillary tube. The rate of bubbling will decrease as the temperature drops.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn into the capillary tube.

-

Record this temperature.

-

-

Corrections: For highly accurate work, the observed boiling point should be corrected for atmospheric pressure if it deviates significantly from standard pressure (760 mmHg).

Self-Validating System and Trustworthiness

The described protocol is a self-validating system. The visual confirmation of a continuous stream of bubbles followed by the precise moment of liquid ingress into the capillary provides a clear and reproducible endpoint. To ensure trustworthiness, it is recommended to:

-

Use a calibrated thermometer.

-

Perform the determination in duplicate or triplicate to ensure consistency.

-

Record the atmospheric pressure at the time of the experiment.

-

Compare the obtained value with a certified reference material if available.

Experimental Workflow Diagram

Caption: Workflow for the experimental determination of the boiling point of this compound.

Comparative Analysis of Boiling Points of Halogenated Anilines

The boiling point of an aniline derivative is significantly influenced by the nature, number, and position of the halogen substituents on the aromatic ring. A comparative analysis provides valuable insights into structure-property relationships.